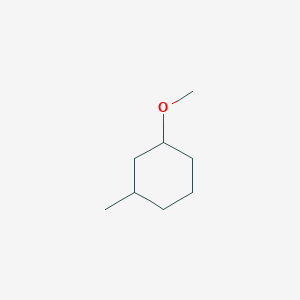

1-Methoxy-3-methylcyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methoxy-3-methylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7-4-3-5-8(6-7)9-2/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPDYLJKHHAUBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Cyclohexane Derivatives Research

Cyclohexane (B81311) and its derivatives are cornerstone molecules in the study of organic chemistry. Their unique, non-planar structures provide a fundamental framework for understanding the three-dimensional arrangement of atoms in molecules, a concept known as stereochemistry. The cyclohexane ring is not flat but typically adopts a puckered "chair" conformation to minimize the strain on its chemical bonds and the repulsion between its hydrogen atoms. numberanalytics.comwikipedia.org This chair conformation is the most stable arrangement for cyclohexane. wikipedia.org

The introduction of substituents, such as a methoxy (B1213986) (-OCH3) group or a methyl (-CH3) group, onto the cyclohexane ring creates what are known as cyclohexane derivatives. These substituents can occupy two distinct types of positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring). wikipedia.org The study of compounds like 1-methoxy-3-methylcyclohexane is crucial because it allows chemists to investigate how the presence of different groups influences the equilibrium between possible chair conformations. numberanalytics.com Understanding these preferences is vital as it helps in predicting the stability, reactivity, and physical properties of more complex molecules that contain a cyclohexane ring, which are common in natural products and pharmaceuticals. numberanalytics.comstudysmarter.co.uk

Overview of Stereochemical Challenges in Methoxy and Methyl Substituted Cyclohexanes

The primary stereochemical challenge in substituted cyclohexanes is to determine the most stable conformation. For a monosubstituted cyclohexane (B81311), the substituent generally prefers the equatorial position to avoid steric strain from interacting with the axial hydrogens. wikipedia.orglibretexts.org This energetic preference is quantified by the "A-value," which represents the energy difference between the axial and equatorial conformations. masterorganicchemistry.comwikipedia.org A larger A-value signifies a greater preference for the equatorial position due to the substituent's larger size or "bulkiness". masterorganicchemistry.comwikipedia.org

In disubstituted cyclohexanes like 1-methoxy-3-methylcyclohexane, the analysis is more complex. One must consider both the cis and trans stereoisomers. For each isomer, two chair conformations are possible via a "ring flip." The relative stability of these conformers depends on the A-values of both the methoxy (B1213986) and methyl groups. The substituent with the larger A-value has a stronger preference for the equatorial position. libretexts.orgwikipedia.org

The methyl group is sterically bulkier than the methoxy group. The accepted A-value for a methyl group is approximately 1.7 to 1.8 kcal/mol. ubc.capitt.edu The methoxy group has a smaller A-value, around 0.6 to 0.7 kcal/mol. ubc.capitt.edu This difference is central to predicting the conformational equilibrium of this compound isomers. For example, in the trans isomer, the most stable conformation will have the larger methyl group in an equatorial position, even if it forces the methoxy group into an axial position. pitt.edu The energy difference between the two possible chair conformers for the trans isomer is about 1.1 kcal/mol, favoring the conformer with the equatorial methyl group. pitt.edu

Historical Development of Research on 1 Methoxy 3 Methylcyclohexane

Direct Alkylation and Etherification Approaches

Direct methods for forming the ether linkage in this compound are foundational in organic synthesis. These approaches typically involve the reaction of a 3-methylcyclohexanol (B165635) precursor with a methylating agent or the addition of methanol (B129727) across a double bond.

Williamson Ether Synthesis Analogues for this compound

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. masterorganicchemistry.comyoutube.com It proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a leaving group from an alkyl halide. masterorganicchemistry.comlibretexts.org For an unsymmetrical ether like this compound, there are two possible retrosynthetic disconnections.

The most effective approach involves the deprotonation of 3-methylcyclohexanol with a strong base, such as sodium hydride (NaH), to form the corresponding sodium 3-methylcyclohexoxide. youtube.comlibretexts.org This alkoxide then acts as a nucleophile, attacking a methyl halide (e.g., iodomethane (B122720) or bromomethane) to form the ether. youtube.com This pathway is favored because the SN2 reaction occurs on a sterically unhindered methyl halide, leading to high yields. masterorganicchemistry.com

The alternative route, reacting sodium methoxide (B1231860) with a 3-methylcyclohexyl halide, is far less efficient. Since 3-methylcyclohexyl halides are secondary halides, the strongly basic methoxide would predominantly induce an E2 elimination reaction, yielding 3-methylcyclohexene (B1581247) and 1-methylcyclohexene as major products, with only a small amount of the desired ether. libretexts.orgvaia.com

Table 1: Reagents for Williamson Ether Synthesis of this compound

| Reactant 1 (Alcohol) | Base | Reactant 2 (Alkyl Halide) | Primary Mechanism | Expected Outcome |

|---|---|---|---|---|

| 3-Methylcyclohexanol | Sodium Hydride (NaH) | Iodomethane (CH₃I) | SN2 | Good yield of this compound |

| Methanol | Sodium Hydride (NaH) | 3-Bromo-1-methylcyclohexane | E2 | Poor yield; primarily elimination products (methylcyclohexenes) |

Acid-Catalyzed Methoxylation Reactions to Form this compound

Acid-catalyzed reactions provide another direct route to this compound. One method is the acid-catalyzed dehydration of 3-methylcyclohexanol in the presence of methanol. In this process, the acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). libretexts.org However, this method is often complicated by a significant side reaction: the elimination of water to form alkenes, primarily 1-methylcyclohexene and 3-methylcyclohexene, which is often the major pathway. quora.comupenn.edu

A more controlled and effective method is the alkoxymercuration-demercuration of an alkene precursor, such as 3-methylcyclohexene. libretexts.orgvaia.com The reaction proceeds by treating the alkene with methanol in the presence of a mercury salt like mercuric trifluoroacetate. This is followed by in-situ reduction of the organomercury intermediate with sodium borohydride (B1222165) (NaBH₄). libretexts.org This two-step, one-pot procedure typically follows Markovnikov's rule, leading to the formation of this compound with good regioselectivity and minimizing the formation of rearrangement byproducts that can occur under strongly acidic conditions.

Stereoselective and Stereospecific Synthesis of this compound Isomers

Controlling the stereochemistry at the C1 and C3 positions is crucial for synthesizing specific isomers of this compound. This requires strategies that can selectively form one diastereomer (cis or trans) over the other or isolate a single enantiomer.

Strategies for Diastereoselective Formation of this compound

The diastereoselectivity (cis vs. trans) of this compound is typically controlled by establishing the stereochemistry of the 3-methylcyclohexanol precursor prior to etherification. The etherification step, particularly the Williamson synthesis, proceeds with retention of configuration at the chiral carbon of the alcohol.

The key step is the stereoselective reduction of 3-methylcyclohexanone. The choice of reducing agent dictates the facial selectivity of the hydride attack on the carbonyl group, leading to different ratios of cis- and trans-3-methylcyclohexanol.

Formation of trans-3-methylcyclohexanol : Reduction with small, unhindered reducing agents like sodium borohydride (NaBH₄) allows the hydride to attack from the axial face to avoid steric hindrance from the axial hydrogens on the ring, leading predominantly to the thermodynamically more stable equatorial alcohol, the trans isomer.

Formation of cis-3-methylcyclohexanol : Reduction with bulky reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), results in hydride attack from the less hindered equatorial face. This avoids steric clash with the methyl group and the ring itself, leading to the formation of the sterically more hindered axial alcohol, the cis isomer.

Once the desired diastereomer of the alcohol is isolated, subsequent etherification yields the corresponding diastereomer of this compound.

Table 2: Diastereoselective Reduction of 3-Methylcyclohexanone

| Ketone Precursor | Reducing Agent | Major Alcohol Product | Resulting Ether (after methoxylation) |

|---|---|---|---|

| 3-Methylcyclohexanone | Sodium Borohydride (NaBH₄) | trans-3-Methylcyclohexanol | trans-1-Methoxy-3-methylcyclohexane |

| 3-Methylcyclohexanone | L-Selectride | cis-3-Methylcyclohexanol | cis-1-Methoxy-3-methylcyclohexane |

Enantioselective Routes to Chiral this compound Derivatives

The synthesis of enantiomerically pure this compound requires asymmetric strategies. One common approach is the enzymatic kinetic resolution of racemic cis- or trans-3-methylcyclohexanol. Enzymes, such as lipases, can selectively acylate one enantiomer of the alcohol, leaving the other unreacted. The acylated and unreacted enantiomers can then be separated chromatographically. The purified, unreacted alcohol enantiomer can then be converted to the corresponding enantiopure ether via Williamson synthesis.

Another advanced approach involves the asymmetric hydrogenation of a prochiral enol ether, such as 1-methoxy-3-methylcyclohex-1-ene, using a chiral transition-metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands). This method can, in principle, generate the chiral centers in a single, highly enantioselective step. acs.org

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste, avoiding hazardous materials, and utilizing renewable resources. nih.gov

A significant green approach involves the use of renewable feedstocks. Research has shown that compounds derived from lignin, such as vanillin (B372448), can be catalytically upgraded. researchgate.net Through processes like hydrodeoxygenation, vanillin can be converted to creosol, and further reaction pathways could potentially lead to the formation of this compound, representing a route from biomass to the target molecule. researchgate.net

Other green strategies focus on improving traditional methods:

Alternative Methylating Agents : In the Williamson synthesis, toxic and volatile methyl halides can be replaced with dimethyl carbonate (DMC). DMC is a non-toxic, biodegradable reagent that acts as a green methylating agent, with methanol being the only significant byproduct.

Catalytic Processes : Replacing stoichiometric reagents with catalysts can improve atom economy and reduce waste. For instance, using solid acid catalysts instead of corrosive mineral acids for methoxylation reactions can simplify purification and allow for catalyst recycling.

Solvent Choice : The selection of environmentally benign solvents or, where possible, the development of solvent-free reaction conditions can drastically reduce the environmental impact of the synthesis.

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more sustainable.

Catalytic Systems Employed in the Synthesis of this compound

The synthesis of this compound can be achieved through various catalytic methods, primarily involving the hydrogenation of aromatic precursors or the alkoxymercuration-demercuration of corresponding alkenes.

One notable method involves the catalytic hydrogenation of 3-methoxy-5-methylphenol. rsc.org This process typically utilizes a catalyst, such as palladium on carbon (Pd/C), under hydrogen pressure to reduce the aromatic ring to a cyclohexane ring. rsc.orgrsc.org The reaction conditions, including temperature, pressure, and solvent, can influence the yield and stereoselectivity of the product. For instance, hydrogenation of phenolic compounds in methanol at elevated temperatures and pressures has been documented. rsc.org

Another significant route is the alkoxymercuration-demercuration of 3-methylcyclohexene. This two-step process provides a reliable method for the Markovnikov addition of a methoxy (B1213986) group across the double bond. masterorganicchemistry.comslideshare.net

The oxymercuration-demercuration reaction is a widely used method for the hydration of alkenes to alcohols, and its adaptation, alkoxymercuration-demercuration, allows for the synthesis of ethers. masterorganicchemistry.comslideshare.net This reaction is particularly useful because it proceeds without the carbocation rearrangements that can occur in other acid-catalyzed addition reactions. slideshare.net

The reaction begins with the treatment of an alkene with a mercury(II) salt, such as mercuric acetate (B1210297) (Hg(OAc)₂), in the presence of an alcohol as the nucleophile. masterorganicchemistry.comyoutube.com In the context of synthesizing this compound, 3-methylcyclohexene would be reacted with mercuric acetate in methanol. This first step, known as alkoxymercuration, involves the electrophilic addition of the mercury species to the double bond, forming a cyclic mercurinium ion intermediate. masterorganicchemistry.comchemistrysteps.com

The formation of the mercurinium ion is key to the reaction's stereoselectivity. The subsequent attack by the alcohol (methanol) occurs at the more substituted carbon of the double bond, following Markovnikov's rule. chemistrysteps.comvaia.com This attack happens from the side opposite to the bulky mercury-containing group, resulting in an anti-addition of the methoxy group and the mercury-containing substituent across the double bond. masterorganicchemistry.comchemistrysteps.com

The second step, demercuration, involves the reduction of the organomercury intermediate. This is typically accomplished using sodium borohydride (NaBH₄). masterorganicchemistry.comyoutube.com The NaBH₄ replaces the mercury-containing group with a hydrogen atom. youtube.com While the oxymercuration step is stereospecific (anti-addition), the demercuration step is generally not stereospecific and can lead to a mixture of stereoisomers. chemistrysteps.com

For 3-methylcyclohexene, the methoxymercuration step leads to the formation of an intermediate where the mercury atom is attached to the less substituted carbon (C2) and the methoxy group is attached to the more substituted carbon (C1). The subsequent demercuration replaces the mercury with hydrogen, yielding this compound. Due to the chiral center at C3 and the newly formed chiral center at C1, a mixture of diastereomers (cis and trans) is expected.

Research on the related 4-methylcyclohexene (B165706) has shown that methoxymercuration can lead to a mixture of positional and diastereoisomers. cdnsciencepub.com The major product was identified as 1-methoxy-4-methylcyclohexane, but a diastereomer was also isolated. cdnsciencepub.com This suggests that the reaction with 3-methylcyclohexene would also likely produce a mixture of stereoisomers of this compound.

A study on the hydroxymercuration of 3-methylcyclohexene indicated the formation of a complex mixture that was difficult to separate, while the reaction with 4-methylcyclohexene yielded isolable products. cdnsciencepub.com The conversion of the resulting chloromercuri-hydroxy-methylcyclohexanes to their methoxy counterparts was achieved using potassium tert-butoxide and dimethyl sulphate. cdnsciencepub.com

Table 1: Products from the Methoxymercuration-Demercuration of Methylcyclohexenes

| Starting Alkene | Major Product | Minor Product(s) | Reference |

| 3-Methylcyclohexene | This compound | Stereoisomers | cdnsciencepub.com |

| 4-Methylcyclohexene | 1-Methoxy-4-methylcyclohexane | 1-Chloromercuri-2-methoxy-4-methylcyclohexane (diastereomers) | cdnsciencepub.com |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

High-resolution NMR spectroscopy is a powerful tool for the detailed structural analysis of this compound, enabling the differentiation of its cis and trans isomers. The conformational flexibility of the cyclohexane ring and the orientation of the methoxy and methyl substituents give rise to distinct spectral features for each isomer.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of the nuclei within the molecule. The chemical shifts (δ) are highly sensitive to the stereochemistry and conformation of the molecule.

In ¹H NMR, the methoxy group protons typically appear as a singlet between δ 3.0 and 3.5 ppm. acdlabs.com The protons on the cyclohexane ring resonate in the more crowded region of δ 1.0–2.5 ppm. The precise chemical shifts and coupling constants of the methine protons (H-1 and H-3) and the methylene (B1212753) protons are diagnostic for distinguishing between the cis and trans isomers. The orientation (axial or equatorial) of the substituents significantly influences the shielding of nearby protons.

In ¹³C NMR, the number of signals can indicate the symmetry of the molecule. For this compound, one would expect to see eight distinct signals in the absence of accidental equivalence. The methoxy carbon typically resonates around 56 ppm. acdlabs.com The chemical shifts of the ring carbons are influenced by the substituent effects (α, β, and γ effects) of the methoxy and methyl groups, which differ for axial and equatorial orientations. For instance, an axial methyl group typically shields the γ-carbons (C-3 and C-5 in methylcyclohexane) compared to an equatorial methyl group. researchgate.net This γ-gauche effect is a key principle in assigning stereochemistry.

A representative, though generalized, dataset for the expected chemical shifts is presented below. Actual values can vary based on solvent and experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -OCH₃ | 3.2 - 3.4 | ~56 |

| Ring Protons | 0.8 - 2.2 | 20 - 50 |

| C1 | - | 75 - 85 |

| C3 | - | 30 - 40 |

| -CH₃ | 0.8 - 1.0 | 15 - 22 |

Note: This table provides estimated chemical shift ranges. Specific values for cis and trans isomers would require experimental data or high-level computational modeling.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. youtube.com It would reveal correlations between H-1 and its neighboring protons on C-2 and C-6, and between H-3 and its neighbors on C-2 and C-4. This helps to trace the connectivity of the cyclohexane ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). rsc.orgmdpi.com It allows for the direct assignment of a proton signal to the carbon it is attached to. For example, the proton signal for the methoxy group would correlate with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. mdpi.com This is particularly useful for identifying quaternary carbons and for linking different parts of the molecule. For instance, the protons of the methoxy group would show an HMBC correlation to C-1, and the protons of the methyl group would show correlations to C-3, C-2, and C-4, confirming the substitution pattern.

Together, these 2D NMR techniques provide a comprehensive map of the molecular structure, allowing for the confident assignment of all proton and carbon signals for each stereoisomer. researchgate.net

The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus is altered upon saturation of a nearby nucleus in space. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D NMR experiments that detect these through-space interactions, providing crucial information about the spatial proximity of protons.

For this compound, NOESY is critical for determining the relative stereochemistry (cis vs. trans).

In the cis isomer , the methoxy and methyl groups are on the same side of the ring. If both are in equatorial positions in the dominant chair conformation, a NOE correlation would be expected between the methoxy protons and the axial proton at C-3, and between the methyl protons and the axial proton at C-1. If they were both axial (a high-energy conformation), a strong NOE would be observed between the methoxy and methyl protons.

In the trans isomer , the substituents are on opposite sides of the ring. In the most stable diequatorial conformation, the methoxy and methyl protons would be distant, and no direct NOE correlation would be expected between them. Instead, NOEs would be observed between the axial and equatorial protons on the same and adjacent carbons, helping to confirm the chair conformation and the relative orientation of the substituents.

By analyzing the pattern of NOE cross-peaks, the stereochemistry and the predominant chair conformation of each isomer can be definitively established.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.comelsevier.com They are excellent for identifying functional groups and can also provide subtle information about molecular conformation.

For this compound, the IR and Raman spectra would be dominated by vibrations of the C-H and C-C bonds of the cyclohexane ring and the methyl group, as well as vibrations of the C-O-C ether linkage.

C-H stretching: Aliphatic C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region.

C-O stretching: The ether C-O-C stretching vibration is a key feature and usually appears as a strong band in the IR spectrum in the range of 1070-1150 cm⁻¹. mt.com The exact position can be sensitive to the conformation (axial vs. equatorial) of the methoxy group.

"Fingerprint" Region: The region below 1500 cm⁻¹ is the fingerprint region, containing a complex pattern of C-C stretching and various bending vibrations. mt.com This region is unique for each stereoisomer, and while detailed assignment is complex, it serves as a reliable fingerprint for identification when compared with reference spectra.

Raman spectroscopy is particularly sensitive to symmetric, non-polar vibrations. mt.com Therefore, it would be effective for observing the C-C backbone vibrations of the cyclohexane ring. The differences in the vibrational spectra of the cis and trans isomers, although potentially subtle, can be used for differentiation, especially with the aid of computational predictions of the vibrational frequencies for each conformer. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| C-H Bend | 1350 - 1470 | IR, Raman |

| C-O-C Stretch (ether) | 1070 - 1150 | IR (strong) |

| C-C Stretch | 800 - 1200 | IR, Raman |

Mass Spectrometry Fragmentation Pathways and Mechanistic Interpretation of this compound

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (C₈H₁₆O), the molecular weight is 128.21 g/mol . nih.govamericanelements.com Electron Ionization (EI) is a common technique that leads to extensive fragmentation, providing structural clues.

The molecular ion peak (M⁺˙) at m/z = 128 would be observed. Key fragmentation pathways for substituted cyclohexanes often involve the loss of the substituents or ring cleavage. For this compound, expected fragmentation pathways would include:

Loss of the methoxy group: Cleavage of the C1-O bond can lead to the loss of a methoxy radical (·OCH₃), resulting in a fragment ion at m/z = 97 (M - 31).

Loss of a methyl radical: Loss of the methyl group from C3 would produce a fragment at m/z = 113 (M - 15).

Alpha-cleavage: A common pathway for ethers is cleavage of the bond beta to the oxygen atom. This would involve cleavage of the C1-C2 or C1-C6 bonds within the ring, leading to the formation of a stable oxonium ion. For example, cleavage could lead to a fragment containing the methoxy group. A prominent peak is often observed at m/z = 59 or 72 in the mass spectra of methoxycyclohexane derivatives, corresponding to fragments like [CH₃OCH=CH₂]⁺˙ or related species. rsc.org

Ring-opening and subsequent fragmentation: The cyclohexyl ring can open after ionization, leading to a variety of smaller fragment ions.

The relative intensities of these fragment ions can sometimes differ between the cis and trans isomers due to stereochemical influences on the stability of the transition states for fragmentation, although these differences may be minor.

Conformational Analysis and Dynamics of 1 Methoxy 3 Methylcyclohexane

Experimental Determination of Conformational Preferences

Experimental techniques are crucial for directly probing the conformational equilibria of molecules. For substituted cyclohexanes, methods like low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, gas-phase electron diffraction, and microwave spectroscopy provide invaluable data on the geometry and relative energies of different conformers.

Low-temperature NMR spectroscopy is a powerful tool for studying the dynamics of conformational interchange in cyclohexane (B81311) derivatives. At room temperature, the rapid ring-flipping between the two chair conformations of a substituted cyclohexane results in an averaged NMR spectrum. However, by lowering the temperature sufficiently, this interconversion can be slowed down to the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial conformers.

Gas-phase techniques such as electron diffraction and microwave spectroscopy provide high-precision data on the geometric structure of molecules, including bond lengths, bond angles, and torsional angles, free from intermolecular interactions present in the liquid or solid state.

Gas Electron Diffraction (GED) involves scattering a beam of electrons off a gaseous sample and analyzing the resulting diffraction pattern. d-nb.inforsc.org This pattern contains information about the internuclear distances within the molecule. For a molecule like 1-methoxy-3-methylcyclohexane, which exists as a mixture of conformers in the gas phase, the total diffraction intensity is a sum of the contributions from each conformer, weighted by their relative populations. By fitting the experimental data to theoretical models of the different conformers, both their structures and relative abundances can be determined. rais.is

Microwave Spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. Since the rotational constants are highly sensitive to the molecule's moments of inertia, and thus its geometry, this technique can distinguish between different conformers. Each conformer will have a unique rotational spectrum, allowing for the unambiguous identification and structural characterization of the conformers present at equilibrium. nycu.edu.tw

Although specific studies applying these techniques to this compound are not documented in readily accessible literature, they represent standard methods for determining the gas-phase conformational preferences of such molecules.

Computational Modeling of this compound Conformations

Computational chemistry offers powerful tools to complement experimental studies by providing detailed insights into the energetics and dynamics of molecular conformations. Methods range from high-accuracy quantum mechanical calculations to long-timescale molecular dynamics simulations.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to calculate the electronic structure of molecules from first principles. These methods are widely used to determine the geometries and relative energies of different conformers of a molecule with high accuracy. researchgate.net

For this compound, these calculations can be performed on all possible chair conformations of the cis and trans isomers to determine their relative stabilities. The process typically involves:

Geometry Optimization: The structure of each conformer is optimized to find the lowest energy geometry.

Energy Calculation: The electronic energy of each optimized conformer is calculated.

Thermodynamic Corrections: Corrections for zero-point vibrational energy and thermal contributions are often included to calculate relative enthalpies (ΔH°) and Gibbs free energies (ΔG°).

These calculations can accurately predict which conformer is most stable and provide a quantitative estimate of the energy difference between them, which can then be compared with experimental values derived from techniques like low-temperature NMR. researchgate.net

Molecular mechanics (MM) and molecular dynamics (MD) are computational methods that use classical physics (force fields) to model molecular systems. These methods are less computationally expensive than quantum mechanical calculations, allowing for the study of larger systems and longer timescales.

Molecular Mechanics (MM) calculations are used to find the minimum energy conformations of a molecule. A force field is a set of parameters that describes the potential energy of a molecule as a function of its atomic coordinates. By minimizing this energy, stable conformers can be identified and their relative strain energies calculated.

Molecular Dynamics (MD) simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. youtube.com An MD simulation provides a trajectory of the molecule, showing how its conformation changes over time. This can be used to study the dynamics of the ring-flip process in this compound and to sample the conformational landscape, providing insights into the relative populations and free energies of different conformational states.

Influence of Substituent Effects (A-Values) on Cyclohexane Ring Conformations in this compound

The conformational preference of a substituent on a cyclohexane ring is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG°) between the conformer with the substituent in the axial position and the conformer with it in the equatorial position. wikipedia.org A positive A-value indicates a preference for the equatorial position due to the avoidance of destabilizing 1,3-diaxial interactions. libretexts.orglibretexts.org

The A-values for a methyl (-CH₃) group and a methoxy (B1213986) (-OCH₃) group are well-established:

| Substituent | A-value (kcal/mol) |

| Methyl (-CH₃) | 1.7 |

| Methoxy (-OCH₃) | 0.6 |

This interactive data table is based on established A-values. masterorganicchemistry.comoregonstate.edu

These values are approximately additive and can be used to predict the most stable conformation for disubstituted cyclohexanes like this compound.

For cis-1-methoxy-3-methylcyclohexane , a ring flip interconverts a conformer with an axial methoxy group and an equatorial methyl group (ae) and a conformer with an equatorial methoxy group and an axial methyl group (ea).

The destabilization of the (ae) conformer is approximately 0.6 kcal/mol (A-value of methoxy).

The destabilization of the (ea) conformer is approximately 1.7 kcal/mol (A-value of methyl). Therefore, the conformer with the axial methoxy group and equatorial methyl group is predicted to be more stable by approximately 1.1 kcal/mol (1.7 - 0.6).

For trans-1-methoxy-3-methylcyclohexane , the two chair conformations are the diequatorial (ee) and the diaxial (aa) forms.

The diequatorial (ee) conformer has no 1,3-diaxial interactions involving the substituents.

The diaxial (aa) conformer is destabilized by the sum of the A-values of both groups, which is approximately 2.3 kcal/mol (1.7 + 0.6). Thus, the diequatorial conformer is strongly favored, and the molecule is expected to exist almost exclusively in this conformation. libretexts.org

Role of Stereoelectronic Effects and Hyperconjugation in the Conformational Stability of this compound

The conformational stability of this compound is governed by a complex interplay of steric, stereoelectronic, and hyperconjugative effects. While steric hindrance, particularly 1,3-diaxial interactions, is the primary determinant of the preferred chair conformations, a deeper analysis reveals the significant modulating role of underlying electronic effects. researchgate.netnih.gov These effects dictate the subtle energy differences between conformers and are crucial for a comprehensive understanding of the molecule's dynamics.

The dominant steric factor in substituted cyclohexanes is the destabilizing 1,3-diaxial interaction. libretexts.orglibretexts.orgproprep.comquimicaorganica.org This interaction is a form of steric strain that occurs when an axial substituent encounters the two other axial hydrogens on the same face of the ring (at the C3 and C5 positions relative to the substituent at C1). libretexts.orglibretexts.org Consequently, substituents preferentially occupy the more spacious equatorial position to avoid this strain. libretexts.org The energetic penalty for a substituent occupying an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers. wikipedia.org

| Substituent | A-Value (kcal/mol) | Reference |

|---|---|---|

| -CH₃ (Methyl) | 1.70 - 1.74 | wikipedia.orgmasterorganicchemistry.comlibretexts.org |

| -OCH₃ (Methoxy) | ~0.6 | stackexchange.comoregonstate.edu |

Hyperconjugation, the delocalization of electrons from a filled bonding orbital (typically σ C-H or σ C-C) to an adjacent empty or partially filled anti-bonding orbital (σ*), is a key stereoelectronic effect that contributes to molecular stability. beilstein-journals.orgallen.in Its influence is highly dependent on the spatial orientation of the interacting orbitals, making it a critical factor in conformational analysis. rsc.org Some studies suggest that the preference for equatorial substituents is not solely due to the avoidance of steric strain but is also enhanced by more favorable hyperconjugative interactions. researchgate.netnih.gov

The conformational analysis of this compound must be considered for its cis and trans diastereomers separately.

Conformational Analysis of trans-1-Methoxy-3-methylcyclohexane

The trans isomer can exist in two chair conformations: one with both the methoxy and methyl groups in equatorial positions (diequatorial) and the other with both groups in axial positions (diaxial). The diequatorial conformer is overwhelmingly more stable. In the diaxial conformation, both substituents would experience severe 1,3-diaxial interactions, leading to significant destabilization.

| Conformer | Major Steric Interactions | Relative Stability |

|---|---|---|

| Diequatorial (e,e) | Minimal steric strain. | Strongly Favored |

| Diaxial (a,a) | -OCH₃ group has 1,3-diaxial interactions with axial hydrogens. -CH₃ group has 1,3-diaxial interactions with axial hydrogens. | Strongly Disfavored |

Conformational Analysis of cis-1-Methoxy-3-methylcyclohexane

The situation for the cis isomer is more nuanced. Ring flipping interconverts two chair forms: one with an axial methoxy group and an equatorial methyl group (ax, eq), and another with an equatorial methoxy group and an axial methyl group (eq, ax). spcmc.ac.inlibretexts.org

The relative stability of these two conformers is determined by the difference in the A-values of the methoxy and methyl groups. The methyl group has a significantly larger A-value (1.7 kcal/mol) than the methoxy group (~0.6 kcal/mol), indicating that it experiences greater steric strain in the axial position. masterorganicchemistry.comlibretexts.orgstackexchange.comoregonstate.edu Therefore, the equilibrium will strongly favor the conformer that places the bulkier methyl group in the equatorial position.

| Conformer | Major 1,3-Diaxial Interactions | Predicted Stability |

|---|---|---|

| Equatorial-OCH₃, Axial-CH₃ | Axial -CH₃ group interacts with axial hydrogens. (Strain ≈ 1.7 kcal/mol) | Less Stable |

| Axial-OCH₃, Equatorial-CH₃ | Axial -OCH₃ group interacts with axial hydrogens. (Strain ≈ 0.6 kcal/mol) | More Stable (Favored) |

While steric considerations correctly predict the major conformer, hyperconjugation provides a more detailed electronic rationale. Research on methylcyclohexane (B89554) suggests that stabilizing hyperconjugative interactions, in addition to the avoidance of steric repulsion, contribute to the preference for the equatorial conformer. nih.gov For the methoxy group, while a classic anomeric effect is not operative in a cyclohexane ring, hyperconjugative interactions between the oxygen lone pairs and the ring's σ* C-C orbitals still occur. However, these stabilizing interactions are generally not strong enough to overcome the steric destabilization of the axial position in simple methoxycyclohexane. scispace.com The lower A-value of the methoxy group compared to the methyl group is partly attributed to the longer C-O bond length, which slightly increases the distance from the axial hydrogens, thereby reducing steric repulsion.

Reactivity and Reaction Mechanisms of 1 Methoxy 3 Methylcyclohexane

Acid-Catalyzed Reactions and Ether Cleavage Mechanisms of 1-Methoxy-3-methylcyclohexane

Ethers are generally stable and unreactive compounds, but they can undergo cleavage in the presence of strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.com The acid-catalyzed cleavage of this compound involves the protonation of the ether oxygen, which converts the methoxy (B1213986) group into a good leaving group (methanol). masterorganicchemistry.comstackexchange.com Following protonation, the cleavage can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether and the reaction conditions. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, there are two possible sites for nucleophilic attack: the methyl carbon and the C1 carbon of the cyclohexane (B81311) ring.

S(_N)2 Mechanism: Attack at the methyl carbon is sterically unhindered, favoring an S(_N)2 pathway. A halide ion (e.g., I or Br) will attack the methyl group, leading to the formation of a methyl halide and 3-methylcyclohexanol (B165635). libretexts.orgmasterorganicchemistry.com This is generally the preferred pathway for the cleavage of methyl ethers.

S(_N)1 Mechanism: Attack at the C1 carbon of the cyclohexane ring is more complex. Since this is a secondary carbon, both S(_N)1 and S(_N)2 mechanisms are possible. libretexts.orgkhanacademy.org An S(_N)1 pathway would involve the departure of methanol (B129727) to form a secondary carbocation at C1. This carbocation would then be attacked by the halide nucleophile. The stability of this secondary carbocation is a key factor in determining the likelihood of this pathway. libretexts.orgkhanacademy.org

The choice between the S(_N)1 and S(_N)2 pathway at the secondary carbon is influenced by the strength of the nucleophile and the solvent polarity. libretexts.orgkhanacademy.org Strong nucleophiles favor the S(_N)2 mechanism, while weaker nucleophiles and polar protic solvents favor the S(_N)1 mechanism. libretexts.orgkhanacademy.org

| Mechanism | Site of Attack | Intermediate | Products | Favored by |

|---|---|---|---|---|

| S(_N)2 | Methyl Carbon | Transition State | Methyl Halide + 3-Methylcyclohexanol | Strong Nucleophile |

| S(_N)1 | Cyclohexane C1 Carbon | Secondary Carbocation | 1-Halo-3-methylcyclohexane + Methanol | Weak Nucleophile, Polar Protic Solvent |

| S(_N)2 | Cyclohexane C1 Carbon | Transition State | 1-Halo-3-methylcyclohexane + Methanol | Strong Nucleophile |

Stereochemical Outcomes in Substitution (S(_N)1, S(_N)2) and Elimination (E1, E2) Reactions Involving this compound

The stereochemistry of reactions involving this compound is of particular interest due to the presence of two chiral centers at C1 and C3. The outcomes of substitution and elimination reactions are highly dependent on the reaction mechanism.

Substitution Reactions:

S(_N)2 Reactions: In an S(_N)2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group. This results in an inversion of configuration at the chiral center. For this compound, if the reaction occurs at C1, the stereochemistry at this center will be inverted. libretexts.org

S(_N)1 Reactions: An S(_N)1 reaction proceeds through a planar carbocation intermediate. The nucleophile can attack this intermediate from either face with roughly equal probability. This leads to a racemic or near-racemic mixture of products, resulting in a loss of stereochemical information at the reaction center. libretexts.orgyoutube.com

Elimination Reactions:

Elimination reactions of this compound would lead to the formation of methylcyclohexenes. The regioselectivity (the position of the double bond) and stereoselectivity are key considerations.

E2 Reactions: The E2 mechanism is a concerted process that requires a specific anti-periplanar arrangement of the proton being removed and the leaving group. In a cyclohexane system, this translates to a requirement for both the proton and the leaving group to be in axial positions. The stereochemical outcome is therefore highly dependent on the conformation of the starting material. Elimination will only occur if a hydrogen atom is anti-periplanar to the methoxy leaving group.

E1 Reactions: The E1 mechanism proceeds through a carbocation intermediate, similar to the S(_N)1 reaction. The base then removes a proton from an adjacent carbon to form the double bond. The formation of the more substituted (Zaitsev's rule) alkene is generally favored. Since the carbocation is planar, there is no strict stereochemical requirement for the orientation of the proton to be removed. youtube.com

| Reaction Type | Mechanism | Stereochemical Outcome at C1 | Key Requirement/Feature |

|---|---|---|---|

| Substitution | S(_N)2 | Inversion of Configuration | Backside attack |

| Substitution | S(_N)1 | Racemization | Planar carbocation intermediate |

| Elimination | E2 | Formation of specific alkene isomer | Anti-periplanar (diaxial) arrangement of H and leaving group |

| Elimination | E1 | Formation of Zaitsev product (major) | Carbocation intermediate |

Oxidation Pathways of the Methoxy Group and Cyclohexane Ring in this compound

The oxidation of this compound can occur at either the methoxy group or the cyclohexane ring.

Oxidation of the Methoxy Group: Oxidation of the methoxy group is less common but can potentially lead to the formation of an ester. More typically, oxidation occurs at the carbon atom attached to the ether oxygen.

Oxidation of the Cyclohexane Ring: The cyclohexane ring contains multiple secondary and tertiary C-H bonds that can be oxidized. Oxidation of a C-H bond adjacent to the ether oxygen (at C1 or C6) is often favored. This can lead to the formation of a lactone (a cyclic ester). The tertiary C-H bond at C3 is also a potential site for oxidation, which would yield a tertiary alcohol. Strong oxidizing agents can lead to the cleavage of the cyclohexane ring.

Radical Reactions Involving this compound

Radical reactions of this compound are typically initiated by light or a radical initiator. A common example is free-radical halogenation. wikipedia.org In this type of reaction, a halogen radical (e.g., Br• or Cl•) abstracts a hydrogen atom from the cyclohexane ring to form a carbon-centered radical. youtube.comyoutube.com

The stability of the resulting radical determines the major product. The order of stability for alkyl radicals is tertiary > secondary > primary. youtube.com Therefore, the most likely site for hydrogen abstraction in this compound is the tertiary carbon at C3. Abstraction of a hydrogen atom from C1, which is adjacent to the ether oxygen, would also lead to a relatively stable radical due to resonance stabilization from the oxygen atom.

The resulting alkyl radical then reacts with a halogen molecule to form the halogenated product and a new halogen radical, propagating the chain reaction. wikipedia.orgyoutube.com

| Position of Radical | Type of Radical | Relative Stability | Reason |

|---|---|---|---|

| C3 | Tertiary | Most Stable | Hyperconjugation with three adjacent alkyl groups |

| C1 | Secondary | More Stable | Resonance stabilization from the adjacent oxygen atom |

| Other secondary carbons | Secondary | Stable | Hyperconjugation with two adjacent alkyl groups |

| Methyl group | Primary | Least Stable | Less hyperconjugation |

Photochemical Transformations of this compound

The photochemical reactions of ethers often involve the homolytic cleavage of C-O or C-H bonds upon absorption of UV light. escholarship.org For this compound, this can lead to the formation of various radical intermediates.

C-O Bond Cleavage: Homolytic cleavage of the C1-O bond would generate a 3-methylcyclohexyl radical and a methoxy radical. Cleavage of the O-CH(_3) bond would produce a 3-methylcyclohexyloxy radical and a methyl radical.

C-H Bond Cleavage: Photochemical reactions can also lead to the abstraction of a hydrogen atom, similar to radical reactions, to form a carbon-centered radical.

These radical intermediates can then undergo a variety of reactions, including dimerization, disproportionation, or reaction with other molecules in the system. escholarship.org The specific products formed will depend on the reaction conditions, including the wavelength of light used and the presence of other reagents.

Derivatization and Functionalization of 1 Methoxy 3 Methylcyclohexane

Hydrolysis and Alcohol Formation from 1-Methoxy-3-methylcyclohexane

The hydrolysis of the ether linkage in this compound represents a key transformation, yielding 3-methylcyclohexanol (B165635). This reaction is typically carried out under acidic conditions, where the ether oxygen is protonated, making the methoxy (B1213986) group a better leaving group (methanol). The subsequent nucleophilic attack by water on the carbocation intermediate (in an SN1 pathway) or directly on the carbon atom of the C-O bond (in an SN2 pathway) results in the formation of the corresponding alcohol.

The specific stereoisomer of this compound (cis or trans) will influence the stereochemical outcome of the hydrolysis. For instance, the synthesis of authentic cis- and trans-3-methylcyclohexanol has been achieved from the diastereoisomeric 3-hydroxycyclohexanecarboxylic acids, providing a clear stereochemical reference for the products of hydrolysis acs.orgacs.org. The physical properties of the resulting 3-methylcyclohexanol isomers are well-documented.

| Property | Value | Isomer |

|---|---|---|

| Melting Point | -74 °C | Not specified |

| Boiling Point | 163 °C | Not specified |

| Density | 0.91 g/mL | Not specified |

| Refractive Index | 1.458 | Not specified |

The cleavage of the methyl ether can also be accomplished using other reagents, such as iodotrimethylsilane, which provides a non-hydrolytic method for converting cyclohexyl methyl ethers to cyclohexanols researchgate.netucla.edu. Iridium-catalyzed cleavage of cyclohexyl methyl ethers by triethylsilane has also been reported, offering a tunable and selective method for either demethylation or demethoxylation figshare.comnsf.gov.

Directed Functionalization at Methyl and Methoxy Positions of the Cyclohexane (B81311) Ring

The functionalization of the cyclohexane ring of this compound can be directed to specific positions, including the methyl and methoxy groups, through various C-H activation strategies. While specific studies on this compound are not abundant, general principles of directed C-H functionalization in substituted cyclohexanes can be applied.

The methoxy group can act as a directing group in certain metal-catalyzed C-H activation reactions, facilitating functionalization at adjacent positions. Furthermore, the methyl group itself is a site for potential functionalization through radical-based reactions or other C-H activation methods. For instance, studies on the functionalization of methylcyclohexane (B89554) promoted by manganese(III) compounds have shown the formation of various chlorinated and unsaturated products mdpi.com.

Recent advancements in organocatalytic C-H activation reactions offer metal-free alternatives for the formation of C-C and C-X bonds, which could be applicable to this compound beilstein-journals.org. These reactions often proceed via mechanisms that allow for high regioselectivity and chemoselectivity.

Synthesis of Advanced Intermediates from this compound

This compound is considered a valuable building block in organic synthesis, serving as a precursor for more complex molecules and advanced intermediates. Its bifunctional nature, with both an ether and an alkyl substituent on a cyclohexane scaffold, allows for a range of synthetic manipulations.

While specific examples of its direct use in the synthesis of named advanced intermediates are not extensively documented in readily available literature, its derivatives, such as 3-methylcyclohexanol, are known precursors. For example, 3-methylcyclohexanone, which can be derived from 3-methylcyclohexanol, is a starting material for the synthesis of various chiral compounds and liquid crystal derivatives researchgate.net.

The general synthetic utility of this compound lies in its ability to introduce a substituted cyclohexane moiety into a larger molecule. The methoxy group can be retained as a stable ether or cleaved to reveal a hydroxyl group for further functionalization, while the methyl group can influence the stereochemistry of subsequent reactions.

Regioselective and Stereoselective Derivatization Strategies

The derivatization of this compound can be controlled with respect to both regioselectivity and stereoselectivity. The inherent stereochemistry of the starting material (cis or trans) plays a crucial role in determining the stereochemical outcome of a reaction.

Regioselectivity: In reactions involving the cleavage of the ether bond, the regioselectivity is inherently determined by the structure of the molecule, leading to the formation of 3-methylcyclohexanol. In C-H functionalization reactions, the regioselectivity is influenced by the directing effects of the methoxy and methyl groups, as well as the choice of catalyst and reaction conditions. For instance, iridium-catalyzed cleavage of cyclohexyl methyl ethers can be tuned to favor either demethylation (cleavage of the methyl-oxygen bond) or demethoxylation (cleavage of the cyclohexyl-oxygen bond) figshare.comnsf.gov.

Stereoselectivity: The stereochemistry of 1,3-disubstituted cyclohexanes is well-defined, with the substituents occupying either axial or equatorial positions in the stable chair conformation. The relative stability of these conformers is influenced by 1,3-diaxial interactions lumenlearning.comyoutube.comyoutube.com. Any reaction at a stereocenter or the creation of a new stereocenter will be influenced by the existing stereochemistry of the molecule. For example, nucleophilic attack on a derivative of this compound is expected to occur from the less sterically hindered face, leading to a predictable stereochemical outcome. Stereoselective reactions are those that favor the formation of one stereoisomer over another masterorganicchemistry.com. The hydroboration-oxidation of a related compound, 1-methylcyclohexene, demonstrates both regioselectivity (anti-Markovnikov) and diastereoselectivity (syn-addition) chemrxiv.org.

| Isomer | More Stable Conformation | Key Interaction |

|---|---|---|

| cis-1-Methoxy-3-methylcyclohexane | Diequatorial | Minimization of 1,3-diaxial strain |

| trans-1-Methoxy-3-methylcyclohexane | Equatorial-Axial | Bulkiest group (methoxy or methyl) prefers equatorial position |

Theoretical and Computational Investigations of 1 Methoxy 3 Methylcyclohexane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-methoxy-3-methylcyclohexane. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution and energy.

The conformational landscape of this compound is of particular interest. The molecule can exist as cis and trans diastereomers, each with two primary chair conformations. In the cis isomer, both the methoxy (B1213986) and methyl groups are on the same face of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite faces. For each diastereomer, the substituents can occupy either axial or equatorial positions.

Table 1: Calculated Relative Energies of this compound Conformers

| Isomer | Conformer | Relative Energy (kcal/mol) |

|---|---|---|

| cis | diequatorial | 0.00 |

| cis | diaxial | 4.5 - 5.5 |

| trans | (1e, 3a) | 1.8 - 2.2 |

Note: These values are illustrative and based on typical energetic penalties for axial substituents in cyclohexane rings. Actual values would be obtained from specific quantum chemical calculations.

The relative energies of these conformers are determined by a balance of steric and electronic effects. Generally, substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. nobelprize.org For the methoxy group, an additional factor is the anomeric effect, which can stabilize the axial orientation under certain conditions due to hyperconjugation between the oxygen lone pair and the antibonding orbital of the C-C bond in the ring. researchgate.net However, in this compound, steric hindrance from the methyl group and the rest of the ring typically leads to a preference for the equatorial position for both substituents.

Quantum chemical methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to calculate the energies of these conformers. ua.es The choice of basis set, such as the 6-311+G(d,p) basis set, is crucial for obtaining accurate results. researchgate.net These calculations can also provide insights into the electronic structure, such as the molecular orbitals and the distribution of electron density.

Prediction of Spectroscopic Parameters (NMR, IR, MS) for this compound Isomers

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors, from which chemical shifts can be derived. acs.orgyoutube.com The accuracy of these predictions is highly dependent on the level of theory and the basis set used. acs.org

Table 2: Predicted ¹³C and ¹H NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C1 (CH-O) | 75 - 85 | 3.2 - 3.6 |

| C3 (CH-CH₃) | 30 - 40 | 1.5 - 1.9 |

| O-CH₃ | 55 - 60 | 3.3 - 3.5 |

Note: These are estimated ranges based on typical values for substituted cyclohexanes. Specific values would vary between isomers and conformers.

Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR spectrum. researchgate.net This is typically done by calculating the second derivatives of the energy with respect to the atomic positions. arxiv.org The resulting vibrational modes can be visualized to understand the nature of the atomic motions. For this compound, characteristic vibrational modes would include C-H stretching, C-O stretching, and various bending and rocking modes of the cyclohexane ring. nih.gov

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational chemistry can help in understanding the fragmentation patterns observed in electron ionization mass spectrometry (EI-MS). nsf.govresearchgate.net By calculating the energies of the parent ion and various fragment ions, it is possible to predict the most likely fragmentation pathways. For this compound, common fragmentation pathways would likely involve the loss of the methoxy group, the methyl group, or cleavage of the cyclohexane ring. nih.gov

Reaction Mechanism Predictions and Transition State Analysis for Reactions Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. rsc.orgescholarship.org For this compound, potential reactions of interest include pyrolysis, oxidation, and acid-catalyzed rearrangements.

Pyrolysis: The thermal decomposition of ethers often proceeds through radical chain mechanisms. researchgate.netuniv-orleans.fr Computational studies can be used to identify the key elementary steps, such as initiation through C-O or C-C bond cleavage, hydrogen abstraction by radicals, and subsequent decomposition of the resulting radicals. Transition state theory can be used to calculate the activation energies and reaction rates for these steps. mdpi.com

Table 3: Typical Activation Energies for Key Steps in Ether Pyrolysis

| Reaction Step | Typical Activation Energy (kcal/mol) |

|---|---|

| C-O Bond Homolysis | 80 - 90 |

| C-H Abstraction | 5 - 15 |

Note: These are general ranges for ethers. Specific values for this compound would require detailed calculations.

Transition State Analysis: A key aspect of studying reaction mechanisms is the characterization of transition states. escholarship.org These are the highest energy points along the reaction coordinate and represent the bottleneck of the reaction. Quantum chemical calculations can be used to locate and characterize transition state structures, providing information about the geometry and electronic structure of the molecule as it transforms from reactant to product. mdpi.com This information is crucial for understanding the factors that control the reaction rate and selectivity.

Force Field Development and Validation for this compound Systems

For large-scale simulations, such as molecular dynamics simulations of this compound in a solvent, quantum chemical methods are often too computationally expensive. In these cases, molecular mechanics force fields are used. researchgate.net A force field is a set of parameters that describes the potential energy of a system as a function of its atomic coordinates. nih.govresearchgate.net

Force Field Development: The development of an accurate force field for a new molecule like this compound involves several steps. First, a functional form for the potential energy is chosen, which typically includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). acs.orgnih.gov Then, the parameters for these terms are determined by fitting to a set of reference data, which can be obtained from experiments or, more commonly, from high-level quantum chemical calculations. researchgate.net

Table 4: Key Parameters for a this compound Force Field

| Parameter Type | Description |

|---|---|

| Bond Stretching | Force constants and equilibrium bond lengths for C-C, C-H, and C-O bonds. |

| Angle Bending | Force constants and equilibrium angles for C-C-C, C-C-H, H-C-H, C-O-C, etc. |

| Torsional | Parameters describing the energy barriers for rotation around C-C and C-O bonds. |

Validation: Once a force field has been developed, it must be validated by comparing its predictions to a range of experimental or high-level computational data that was not used in the parameterization process. nih.govmdpi.com This could include properties such as the density and heat of vaporization of the liquid, or the relative energies of different conformers. The goal is to ensure that the force field can accurately reproduce the behavior of the system in a variety of situations.

Applications of 1 Methoxy 3 Methylcyclohexane in Chemical Science and Technology Non Biological

Role as a Solvent or Co-solvent in Specific Chemical Processes

Cyclic ethers are a well-established class of solvents in organic synthesis, valued for their stability and ability to solvate a range of compounds. fiveable.meyoutube.com Larger ring cyclic ethers, such as tetrahydrofuran (B95107) (THF) and dioxane, are less reactive than their smaller, strained counterparts like epoxides, making them suitable as reaction media. fiveable.meopenstax.org Given its six-membered ring, 1-methoxy-3-methylcyclohexane is expected to be relatively stable and could function as a solvent or co-solvent.

The presence of the ether oxygen atom introduces a dipole moment, enabling it to dissolve polar solutes, while the cyclohexane (B81311) ring provides nonpolar character, allowing for the dissolution of nonpolar substances. This amphiphilic nature could make it a useful solvent for reactions involving both polar and nonpolar reagents. Its boiling point and miscibility with other organic solvents would be key factors in its practical application. While specific examples of its use as a primary solvent are not readily found, it can be inferred that it could be used in applications where solvents like cyclopentyl methyl ether (CPME) or other substituted cyclohexanes are employed. These solvents are often sought as greener alternatives to more hazardous options like chlorinated solvents or some traditional ethers. google.com

Table 1: Comparison of Physical Properties of Selected Cyclic Ether Solvents

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C8H16O | 128.21 | Not readily available |

| Tetrahydrofuran (THF) | C4H8O | 72.11 | 66 |

| 1,4-Dioxane (B91453) | C4H8O2 | 88.11 | 101 |

| Cyclopentyl methyl ether (CPME) | C6H12O | 100.16 | 106 |

Note: Data for this compound's boiling point is not widely reported in readily accessible literature, which is a limitation in fully assessing its solvent potential.

Use as a Building Block in Complex Organic Synthesis (excluding pharmaceutical or agrochemical drug discovery)

The utility of a molecule as a building block in organic synthesis depends on its reactivity and the functional groups it possesses. The ether linkage in this compound is generally stable but can be cleaved under harsh acidic conditions. openstax.org The cyclohexane ring can undergo various substitution reactions. researchgate.net

While direct examples of this compound in complex, non-pharmaceutical synthesis are not prominent, substituted cyclohexanes are fundamental components in the synthesis of various materials and specialty chemicals. nih.govconsensus.app The methoxy (B1213986) group could act as a directing group or a protecting group that is later removed to reveal a hydroxyl functionality. The methyl group provides a specific stereochemical marker on the cyclohexane ring.

For instance, in the synthesis of complex organic molecules, a substituted cyclohexane ring might be a core structural motif. A synthetic chemist could potentially utilize this compound to introduce this specific substituted ring system into a larger molecule. The synthesis of complex ethers often involves strategies beyond the Williamson ether synthesis, especially when dealing with secondary or tertiary carbons adjacent to the ether oxygen, which is the case in this molecule. youtube.com

Potential in Materials Science and Polymer Chemistry (e.g., as a monomer, solvent, or modifying agent)

Cyclic ethers can be used as monomers in ring-opening polymerization to produce polyethers. aston.ac.uk The driving force for this polymerization is often the release of ring strain. aston.ac.uk Since six-membered rings like cyclohexane have minimal ring strain, this compound is not an ideal candidate for ring-opening polymerization under typical conditions. However, the development of specialized catalysts could potentially enable such transformations.

More plausibly, it could be used as a modifying agent or as a component in the synthesis of monomers. For example, the cyclohexane ring could be functionalized with polymerizable groups. The physical properties imparted by the 3-methylcyclohexyl group, such as hydrophobicity and rigidity, could be desirable in the final polymer. Cyclic structures, in general, are known to influence the thermal and chemical stability of materials. springernature.com For example, cyclohexyl esters have been investigated as plasticizers and to improve the properties of polymeric materials. researchgate.net

Environmental Chemistry: Formation and Fate as a By-product or Degradation Product

The environmental fate of a chemical is of significant interest. Ethers, in general, can be persistent in the environment, and their biodegradation can be slow. The biodegradation of cyclic ethers like 1,4-dioxane has been shown to be challenging for microorganisms, especially in the absence of prior exposure. epa.gov

This compound could potentially be formed as a byproduct in industrial processes involving the methylation of 3-methylcyclohexanol (B165635) or from the degradation of larger molecules containing this structural motif. Cyclization reactions of hydroperoxyl-alkyl radicals are known to form cyclic ethers during low-temperature oxidation processes. researchgate.net

The environmental degradation of this compound would likely proceed through pathways common for other ethers and cycloalkanes. Microbial degradation of alkanes often involves oxidation by alkane hydroxylases to form alcohols, which are then further metabolized. nih.govresearchgate.net The ether linkage might also be cleaved by specific microorganisms. However, without specific studies on this compound, its environmental persistence and degradation pathways remain speculative. The presence of a methyl group on the cyclohexane ring could also influence the rate and mechanism of biodegradation.

Analytical Methodologies for Detection and Quantification of 1 Methoxy 3 Methylcyclohexane in Complex Matrices

Chromatographic Separation Techniques (Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are fundamental to the separation of 1-Methoxy-3-methylcyclohexane from other components within a complex mixture, thereby enabling its accurate quantification.

Gas Chromatography (GC): As a volatile organic compound, this compound is highly amenable to analysis by Gas Chromatography. GC separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. For the analysis of this compound, a mid-polarity column is often employed to achieve optimal separation from other volatile and semi-volatile compounds that may be present in the sample.

Sample preparation for GC analysis is crucial, especially for complex matrices. Techniques such as liquid-liquid extraction (LLE) or headspace sampling are commonly utilized to isolate and concentrate the analyte prior to injection into the GC system researchgate.netnih.gov. Headspace analysis is particularly advantageous as it introduces only the volatile fraction of the sample into the instrument, minimizing contamination and matrix effects researchgate.net.

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of Substituted Cyclohexanes

| Parameter | Value |

| Column | ZB-35HT (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent mid-polarity phase |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min jfda-online.com |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Mode | Splitless or Headspace |

High-Performance Liquid Chromatography (HPLC): While GC is generally the preferred method for volatile compounds, High-Performance Liquid Chromatography (HPLC) can be employed for the analysis of this compound, particularly for non-volatile matrices or when derivatization is performed. In HPLC, the separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.

For a non-polar compound like this compound, a reverse-phase HPLC method would be appropriate. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) sielc.com. Detection can be achieved using a refractive index detector (RID) or by coupling the HPLC system to a mass spectrometer (LC-MS).

Hyphenated Techniques (GC-MS, LC-MS) for Trace Analysis and Isomer Identification

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the trace analysis and unambiguous identification of this compound in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds in a wide array of matrices, including environmental and fragrance samples gcms.cznih.gov. After the separation of this compound from other components by the GC, the molecule is ionized, typically by electron ionization (EI). The resulting charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for the compound.

The fragmentation pattern of this compound in its mass spectrum allows for its definitive identification, even in the presence of co-eluting compounds. Furthermore, the high sensitivity of modern mass spectrometers enables the detection and quantification of the compound at trace levels (parts-per-billion or lower) hznu.edu.cn. The use of selected ion monitoring (SIM) mode can further enhance sensitivity and selectivity for target analyte quantification jfda-online.com.

The presence of cis and trans isomers of this compound adds a layer of complexity to the analysis. The subtle differences in their physical properties may result in slight variations in their chromatographic retention times and mass spectra, allowing for their potential differentiation and individual quantification with high-resolution GC-MS systems.

Liquid Chromatography-Mass Spectrometry (LC-MS): For matrices where direct GC analysis is challenging, LC-MS provides a powerful alternative. After separation by HPLC, the analyte is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) thermofisher.com. LC-MS is particularly useful for the analysis of less volatile compounds or for samples that require minimal preparation rsc.org. The determination of cyclic ethers and related compounds in complex biological or environmental samples has been successfully achieved using LC-MS methodologies researchgate.netnih.govnih.gov.

Advanced Spectroscopic Detection Strategies

Beyond mass spectrometry, other spectroscopic techniques can be employed for the characterization and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an unparalleled tool for the determination of the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom in the this compound molecule.

For ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals would confirm the presence of the methoxy (B1213986) group, the methyl group, and the protons on the cyclohexane (B81311) ring. The coupling constants between adjacent protons can provide valuable information about the stereochemistry of the molecule, helping to distinguish between cis and trans isomers researchgate.netpressbooks.pub.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Methoxy (O-CH₃) | 3.2 - 3.4 |

| Cyclohexane Ring Protons | 1.0 - 2.0 |

| Methyl (C-CH₃) | 0.8 - 1.0 |

Note: Actual chemical shifts may vary depending on the solvent and isomeric form.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to C-H stretching vibrations of the alkane and methoxy groups, as well as C-O stretching of the ether linkage. The region between 1000 and 1300 cm⁻¹ is often diagnostic for ethers nist.gov. While FTIR is a powerful tool for identifying functional groups, it is generally less effective than NMR for detailed structural elucidation and isomer differentiation in this class of compounds.

Future Research Directions and Emerging Trends for 1 Methoxy 3 Methylcyclohexane

Unexplored Synthetic Pathways and Reagents

The synthesis of 1-Methoxy-3-methylcyclohexane has traditionally relied on established methods. However, the pursuit of greater efficiency, stereoselectivity, and sustainability opens avenues for exploring novel synthetic strategies.

Green chemistry principles are increasingly influencing the design of synthetic routes, encouraging the use of sustainable catalysts, minimizing hazardous waste, and improving energy efficiency. alfa-chemistry.com Future research could focus on developing greener syntheses for this compound, potentially utilizing biomass-derived starting materials or employing solvent-free reaction conditions. alfa-chemistry.comgoogle.com The development of catalytic Williamson ether synthesis, for instance, aims to replace traditional stoichiometric reagents with catalytic amounts of activators, thereby reducing salt waste and allowing the use of less hazardous alkylating agents. acs.org

Photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. nih.govresearchgate.net The application of dual nickel/photocatalysis, using recyclable and low-toxicity carbon nitride semiconductors, presents a sustainable alternative for C–O bond formation in the synthesis of aryl ethers and could be adapted for the synthesis of alkyl ethers like this compound. nih.gov Furthermore, photoredox catalysis can facilitate direct C–O coupling reactions under mild conditions, providing another potential route for the synthesis of cyclic ethers. rsc.org